Benzyloxazol-2-ylamine dihydrochloride
Description
Benzyloxazol-2-ylamine dihydrochloride is a benzoxazole derivative characterized by a benzyl group attached to the oxazole ring and an amine functional group, stabilized as a dihydrochloride salt. The ethyl-substituted analog has a molecular weight of 198.65 g/mol, a chemical formula of C₉H₁₁ClN₂O, and features hydrogen-bonding capacity (3 acceptors, 1 donor) . Extrapolating, the benzyl-substituted variant would exhibit a higher molecular weight (~274–280 g/mol) due to the benzyl group’s added mass. Benzoxazole derivatives are often explored in medicinal chemistry for their bioactivity, including antimicrobial or enzyme-inhibitory properties, though explicit applications for this compound require further research.
Properties
Molecular Formula |
C10H12Cl2N2O |
|---|---|
Molecular Weight |
247.12 g/mol |
IUPAC Name |
N-benzyl-1,3-oxazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C10H10N2O.2ClH/c1-2-4-9(5-3-1)8-12-10-11-6-7-13-10;;/h1-7H,8H2,(H,11,12);2*1H |
InChI Key |
INAINPUXNAKKAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CO2.Cl.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzoxazole Derivatives
[2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride (CAS 1332530-19-4)
- Structure : Ethyl linker between benzoxazole and amine.
- Molecular Weight : 198.65 g/mol.
- Key Features : Two aromatic rings, two rotatable bonds.
Biogenic Amine Dihydrochlorides (Putrescine, Cadaverine)
- Examples : Putrescine dihydrochloride (C₄H₁₄Cl₂N₂), cadaverine dihydrochloride (C₅H₁₆Cl₂N₂).
- Structure : Linear aliphatic diamines.
- Applications : Analytical standards for biogenic amine quantification in food safety .
- Contrast : Unlike benzoxazole derivatives, these lack aromatic systems, resulting in lower molecular complexity and distinct applications (e.g., food analysis vs. drug development).
Azoamidine Dihydrochlorides
- Examples : 2,2’-Azobis(2-methyl-N-phenylpropionamidine) dihydrochloride.
- Structure : Azo (-N=N-) and amidine groups.
- Applications : Water-soluble initiators for polymerization reactions .
- Contrast : Functional groups and reactivity differ significantly; benzoxazole derivatives are less likely to act as radical initiators.
Pharmaceutical Dihydrochlorides (Trientine)
- Example : Trientine dihydrochloride (C₆H₁₈Cl₂N₄).
- Structure : Polyamine (tetraethylenetetramine backbone).
- Applications : Copper chelation therapy for Wilson’s disease .
- Contrast : Benzyloxazol-2-ylamine dihydrochloride’s smaller aromatic structure may target different biological pathways.
Data Table: Key Comparative Metrics
Research Findings and Implications
- Solubility : Dihydrochloride salts generally enhance water solubility, critical for both pharmaceutical formulations (e.g., trientine) and analytical standards (e.g., putrescine) .
- Pharmacological Potential: Benzoxazole derivatives are under investigation for antimicrobial and kinase-inhibitory roles, suggesting similar avenues for this compound .
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